molecular formula C6H11ClO3 B14544169 Hexanoic acid, 6-chloro-2-hydroxy- CAS No. 62123-66-4

Hexanoic acid, 6-chloro-2-hydroxy-

Cat. No.: B14544169
CAS No.: 62123-66-4
M. Wt: 166.60 g/mol
InChI Key: ZCYJXFSMAIJGDU-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-chloro-2-hydroxy-, also known as 6-chloro-2-hydroxyhexanoic acid, is a derivative of hexanoic acid. This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the hexanoic acid backbone. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-chloro-2-hydroxy-, typically involves the chlorination of hexanoic acid followed by hydroxylation. One common method is the reaction of hexanoic acid with thionyl chloride to form 6-chlorohexanoic acid, which is then hydroxylated using a suitable hydroxylating agent such as sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 6-chloro-2-hydroxy-, may involve continuous flow processes where hexanoic acid is chlorinated and hydroxylated in a series of reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-chloro-2-hydroxy-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanoic acid, 6-chloro-2-hydroxy-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-chloro-2-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s solubility, reactivity, and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hexanoic acid, 6-chloro-2-hydroxy-, can be compared with other similar compounds such as:

These comparisons highlight the unique properties of hexanoic acid, 6-chloro-2-hydroxy-, which arise from the presence of both the chlorine and hydroxyl groups, making it a versatile compound in various chemical and industrial applications.

Properties

CAS No.

62123-66-4

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

6-chloro-2-hydroxyhexanoic acid

InChI

InChI=1S/C6H11ClO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4H2,(H,9,10)

InChI Key

ZCYJXFSMAIJGDU-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(C(=O)O)O

Origin of Product

United States

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